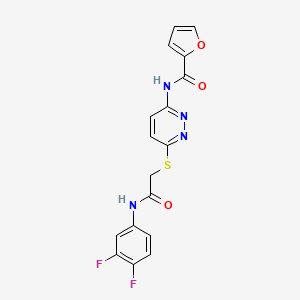

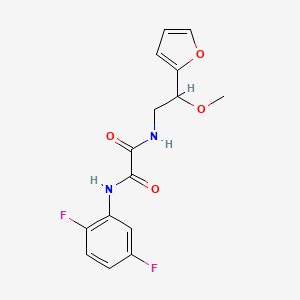

3-(Ethylthio)-2-phenylquinoline-4-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The description of a compound usually includes its IUPAC name, molecular formula, and structural formula. It may also include the compound’s role or significance in a particular field, such as medicine, chemistry, or materials science.

Synthesis Analysis

This involves a detailed examination of the methods used to synthesize the compound. It includes the starting materials, reagents, reaction conditions, and the overall yield of the reaction.Molecular Structure Analysis

This involves determining the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.Chemical Reactions Analysis

This involves studying the chemical reactions involving the compound. It includes understanding the reaction mechanism, the products formed, and the conditions under which the reaction occurs.Physical And Chemical Properties Analysis

This involves studying properties such as solubility, melting point, boiling point, density, refractive index, and specific rotation. The compound’s chemical stability, reactivity, and acidity or basicity may also be analyzed.Wissenschaftliche Forschungsanwendungen

Novel Synthesis Methods

- A novel synthesis method for 3-chloro and 3-bromo-2-phenylquinoline-4-carboxylic acids offers a promising route for creating similar compounds, including 3-(Ethylthio)-2-phenylquinoline-4-carboxylic acid. This method involves synthesizing the 3-amino intermediate followed by halogen substitution (Raveglia, Giardina, Grugni, Rigolio, & Farina, 1997).

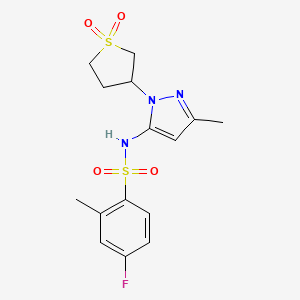

Synthon Development

- Derivatives of partially hydrogenated 3-thioxoisoquinoline-4-carboxylic acids, which are structurally related to 3-(Ethylthio)-2-phenylquinoline-4-carboxylic acid, have been identified as useful heterocyclic synthons. They find application in synthesizing HIV-1 reverse transcriptase inhibitors, antimicrobial preparations, and substances with fungicidal and cardiotonic actions (Dyachenko & Vovk, 2013).

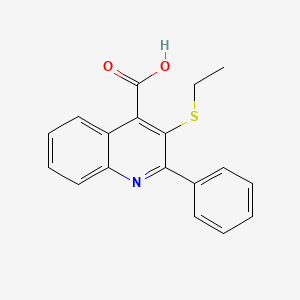

Fluorescence and Structural Studies

- The synthesis and fluorescence properties of cadmium compounds derived from 2-phenylquinoline-4-carboxylic acid, closely related to 3-(Ethylthio)-2-phenylquinoline-4-carboxylic acid, show the potential of such compounds in advanced material science and photonics (Zha, Li, & Bing, 2011).

Molecular Structure Analysis

- Detailed structural analysis of 2-phenylquinoline-4-carboxylic acid, a compound closely related to 3-(Ethylthio)-2-phenylquinoline-4-carboxylic acid, provides insights into its hydrogen bonding and molecular geometry, which is crucial for understanding its chemical behavior (Blackburn, Aj, & Gerkin, 1996).

Synthesis and Properties of Related Compounds

- The synthesis and properties of Cd(II) complexes generated from carboxyl functionalized 2-phenylquinoline derivatives highlight the potential of 3-(Ethylthio)-2-phenylquinoline-4-carboxylic acid in coordination chemistry and as a precursor for complex formation (Lei et al., 2014).

Antibacterial Activity

- The antibacterial properties of certain quinoline derivatives, which are structurally similar to 3-(Ethylthio)-2-phenylquinoline-4-carboxylic acid, suggest potential applications in developing new antimicrobial agents (Shankerrao et al., 2012).

Antiallergy Potential

- Structural modification of quinazoline-2-carboxylic acid derivatives, similar in structure to 3-(Ethylthio)-2-phenylquinoline-4-carboxylic acid, led to the development of a new prototype with significant oral antiallergy activity (Althuis, Moore, & Hess, 1979).

Safety And Hazards

This involves identifying the potential risks associated with handling or exposure to the compound. It includes toxicity data, safety precautions, proper handling and storage procedures, and disposal methods.

Zukünftige Richtungen

This involves discussing potential future research directions or applications for the compound. It could include potential therapeutic uses, further studies to fully understand its mechanism of action, or modifications to improve its properties.

I hope this general outline helps! If you have a specific compound or topic in mind, feel free to ask!

Eigenschaften

IUPAC Name |

3-ethylsulfanyl-2-phenylquinoline-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO2S/c1-2-22-17-15(18(20)21)13-10-6-7-11-14(13)19-16(17)12-8-4-3-5-9-12/h3-11H,2H2,1H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBZPEAFFNFMQMT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=C(C2=CC=CC=C2N=C1C3=CC=CC=C3)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Ethylthio)-2-phenylquinoline-4-carboxylic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-chloro-N-[2-chloro-5-(piperidine-1-sulfonyl)phenyl]propanamide](/img/structure/B2428159.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-1-(p-tolyl)methanesulfonamide](/img/structure/B2428162.png)

![N-[4-(3,4-Dihydro-1H-isochromen-1-yl)phenyl]prop-2-enamide](/img/structure/B2428164.png)

![1',2'-Dihydrospiro[cyclopropane-1,3'-pyrrolo[2,3-C]pyridine]](/img/structure/B2428166.png)

![5-chloro-N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methoxybenzamide](/img/structure/B2428168.png)

![3-allyl-1-methyl-7-phenyl-8-(m-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2428169.png)

![N-(1-cyano-1-cyclopropylethyl)-2-[(3-methylbutan-2-yl)sulfanyl]acetamide](/img/structure/B2428170.png)

![1'-(2-Chloro-4-fluorobenzoyl)spiro[chroman-2,3'-pyrrolidin]-4-one](/img/structure/B2428174.png)